8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid
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Overview
Description
8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a hexacyclic framework. This compound is known for its diverse pharmacological properties and is derived from natural sources, primarily from plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the hexacyclic core structure. The key steps include:
Formation of the Hexacyclic Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Oxan-2-yl Group: This step involves glycosylation reactions to attach the oxan-2-yl group to the core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used for the initial cyclization and hydroxylation steps.
Continuous Flow Reactors: Continuous flow reactors are employed for glycosylation and final functionalization steps to enhance efficiency and scalability.
Purification: The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups and other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound with modified functional groups.
Reduced Derivatives: Compounds with reduced hydroxyl groups or other functional groups.
Substituted Derivatives: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure and functional groups.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antioxidant: The compound exhibits strong antioxidant properties, making it useful in biological studies related to oxidative stress.
Enzyme Inhibition: It is studied for its potential to inhibit various enzymes involved in metabolic pathways.
Medicine
Pharmacological Properties: The compound has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties.
Drug Development: It is being explored as a potential lead compound for the development of new therapeutic agents.
Industry
Cosmetics: The compound is used in cosmetic formulations for its antioxidant and anti-aging properties.
Food Additives: It is added to food products as a natural preservative due to its antimicrobial properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It binds to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Signal Transduction: The compound modulates signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A similar compound with a xanthone core structure and multiple hydroxyl groups.
Quercetin: A flavonoid with antioxidant properties and a similar hydroxyl group arrangement.
Uniqueness
Structural Complexity: The hexacyclic framework and multiple functional groups make this compound structurally unique.
Pharmacological Profile: Its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, distinguish it from other similar compounds.
Properties
IUPAC Name |
8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O12/c1-31(2)10-11-35(29(43)44)18(12-31)17-6-7-21-32(3)13-19-27(48-28-26(42)25(41)24(40)20(15-37)46-28)36(16-38,30(45)47-19)22(32)8-9-33(21,4)34(17,5)14-23(35)39/h6,18-28,37-42H,7-16H2,1-5H3,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWPRKFVZJSOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC6C(C5(C(=O)O6)CO)OC7C(C(C(C(O7)CO)O)O)O)C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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